

3',5'-Dideoxythymidine: Structural Architecture and Chemical Inertness[1]

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Compound of Interest

Compound Name: 3',5'-Dideoxythymidine

CAS No.: 29108-89-2

Cat. No.: B1256559

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Executive Summary

3',5'-Dideoxythymidine (3',5'-ddT) is a synthetic nucleoside analogue of thymidine characterized by the complete absence of hydroxyl groups on the pentose sugar ring. Unlike its therapeutic relatives (e.g., AZT, d4T) which retain the 5'-hydroxyl for phosphorylation, 3',5'-ddT is chemically inert to kinase activity. This unique "null" functionality makes it an indispensable negative control in phosphorylation kinetics and a specific probe for distinguishing nucleoside transport (translocation) from metabolic trapping (phosphorylation).[1]

Molecular Architecture & Structural Logic[1]

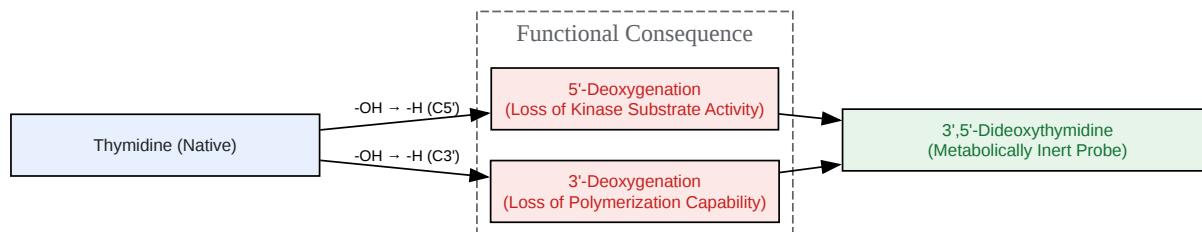
The defining feature of 3',5'-ddT is the 2,3,5-trideoxy- β -D-erythro-pentofuranosyl moiety.[1] By stripping the hydroxyl groups at both the 3' and 5' positions, the molecule loses its capacity for hydrogen bonding as a donor, significantly altering its solvation shell and binding kinetics compared to native thymidine.

Structural Specifications

Feature	Description	Consequence
Sugar Pucker	C2'-endo / C3'-exo equilibrium	The absence of the 3'-OH and 5'-OH removes steric clashes and H-bonding constraints, potentially increasing the flexibility of the furanose ring compared to dThd.
5'-Position	Methyl group (-CH ₃)	The conversion of the hydroxymethyl group (-CH ₂ OH) to a methyl group prevents 5'-phosphorylation, rendering the molecule "invisible" to thymidine kinase.
3'-Position	Methylene group (-CH ₂ -)	Prevents phosphodiester bond formation; acts as an absolute chain terminator if it were theoretically incorporated (which it is not, due to lack of 5'-activation).[1][2][3]
Base Stacking	Thymine (5-methyluracil)	Retains canonical base-pairing potential (A:T) and stacking interactions, allowing it to bind DNA polymerases or transporters despite lacking reactivity.[1]

Graphviz Diagram: Structural Connectivity

The following diagram illustrates the logical connectivity and the specific sites of deoxygenation that define 3',5'-ddT.



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Figure 1: Structural derivation of 3',5'-ddT from Thymidine, highlighting the functional silencing of the molecule.

Physicochemical Profile

The removal of two hydroxyl groups drastically shifts the lipophilicity and solubility profile of the molecule.

Key Properties Table

Property	Value / Characteristic	Technical Insight
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃	Note: Oxygen count is 3 (2 carbonyls + 1 furanose ether), vs. 5 in Thymidine.[1][3][4][5]
Molecular Weight	210.23 g/mol	Significant reduction from Thymidine (242.23 g/mol).[1]
Solubility (Water)	Low (< 10 mg/mL)	Loss of H-bond donors reduces aqueous solubility; requires DMSO or Ethanol for stock solutions.[1]
LogP (Predicted)	-0.8 - 1.2	More lipophilic than Thymidine (LogP ~ -1.1).[1] Readily crosses membranes via passive diffusion if transporters are blocked.[1]
pKa	~9.8 (N3-H)	The thymine base pKa remains largely unaffected by sugar modifications.[1]
Stability	High	Resistant to phosphorylases and kinases.[1] N-glycosidic bond is stable at neutral pH but susceptible to acid-catalyzed hydrolysis.[1]

Synthetic Pathways

Synthesis of 3',5'-ddT requires the simultaneous or stepwise removal of hydroxyl groups. The most robust protocols utilize radical deoxygenation or hydride reduction of sulfonate esters.

Protocol A: Radical Deoxygenation (Barton-McCombie)

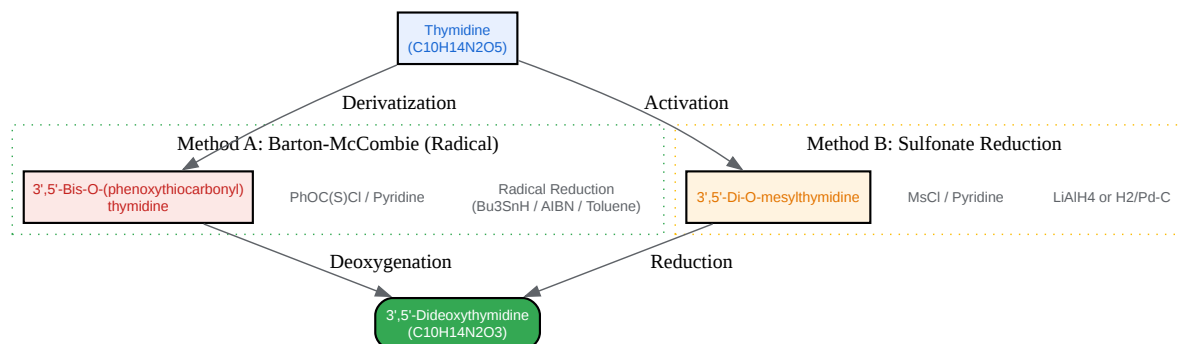
This method is preferred for its tolerance of the base moiety and high yield.[1]

- Derivatization: Reaction of Thymidine with phenyl chlorothionoformate or carbon disulfide/methyl iodide to form the 3',5'-di-O-thiocarbonyl derivative.[1]
- Radical Initiation: Treatment with tributyltin hydride (Bu_3SnH) and AIBN (azobisisobutyronitrile) in refluxing toluene.[1]
- Propagation: The tributyltin radical attacks the thiocarbonyl sulfur, leading to fragmentation and formation of the carbon-centered radical, which abstracts a hydrogen from Bu_3SnH .
- Purification: Column chromatography to remove tin byproducts.[1]

Protocol B: Sulfonate Reduction (Historical/Alternative) [1]

- Mesylation: React Thymidine with methanesulfonyl chloride (MsCl) in pyridine to yield 3',5'-di-O-mesylthymidine.[1]
- Displacement/Reduction:
 - Step 2a: Displacement with halide (e.g., NaI) to form the di-iodo intermediate.[1]
 - Step 2b: Catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) to yield 3',5'-ddT.[1]

Graphviz Diagram: Synthesis Workflow



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Figure 2: Dual synthetic pathways for accessing 3',5'-dideoxythymidine.

Analytical Characterization (Self-Validating)

To confirm the identity of synthesized 3',5'-ddT, the following spectral signatures must be observed. The absence of hydroxyl protons and the upfield shift of sugar protons are diagnostic.

¹H NMR Signature (DMSO-d₆, 400 MHz)

- H-1' (Anomeric): ~6.1 ppm (triplet/dd).[1]
- H-3' Region: Significant upfield shift compared to thymidine.[1] The H-3' proton appears as a multiplet around 2.0–2.5 ppm (overlapping with H-2'), as it is now on a methylene carbon (-CH₂-).[1]
- H-5' Region: The diagnostic signal is the appearance of a doublet at ~1.2–1.3 ppm (integrating to 3H), corresponding to the new methyl group (C5'-CH₃). This is the primary confirmation of 5'-deoxygenation.[1]

- Exchangeable Protons: Absence of 3'-OH (~5.2 ppm) and 5'-OH (~5.0 ppm) signals.[1] The N3-H imide proton remains at ~11.3 ppm.[1]

Mass Spectrometry (ESI-MS)[1][3]

- Target Mass: $[M+H]^+ = 211.2$ Da; $[M+Na]^+ = 233.2$ Da.[1]
- Fragmentation: Loss of the base (thymine, 126 Da) is a common fragmentation pathway, leaving the trideoxy-sugar cation.

Biological Applications & Mechanistic Utility[1][2][4][5][6]

3',5'-ddT is predominantly used as a negative control or transport probe rather than a therapeutic agent.[1]

Nucleoside Transport Studies

- Mechanism: 3',5'-ddT retains the nucleobase recognition elements required for binding to Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1]
- Utility: Because it cannot be phosphorylated by Thymidine Kinase (TK1), it does not get trapped inside the cell. This allows researchers to measure the initial rate of transport without the confounding factor of intracellular metabolism.
- Protocol Insight: In a flux assay, if uptake of Thymidine is high but uptake of 3',5'-ddT is low/reversible, the accumulation of Thymidine is driven by metabolic trapping (phosphorylation) rather than transport capacity.

Kinase Specificity Assays

- Negative Control: Used to validate the specificity of novel nucleoside kinases. If an enzyme phosphorylates 3',5'-ddT, it indicates a lack of regiospecificity or contamination, as there is no primary hydroxyl to attack.

References

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 - Context: Describes the synthesis of 3',5'-substituted thymidine analogs via mesyl intermedi
 - Link: [Beilstein J. Org.[1] Chem. - Synthesis of 3',5'-diamino derivatives]([Link]) (Relevant for precursor chemistry).[1]
- Structural Properties & NMR
 - Source: Journal of Organic Chemistry (ACS).[1]
 - Context: Detailed NMR analysis of deoxygenated thymidine deriv
 - Link: [J. Org.[1][5] Chem. - Facile synthesis of 3'-deoxythymidine and related derivatives]([Link]1)
- Biological Application (Transport)
 - Source: Molecular Pharmacology.[1]
 - Context: Use of 5'-modified thymidine analogs to study membrane permeation characteristics.[1]
 - Link: [Mol. Pharmacol.[1] - Membrane permeation of 5'-modified thymidine]([Link]) (Analogous application logic).

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